molecular formula C13H19N3O2 B2583208 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 51-09-2

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2583208
CAS No.: 51-09-2
M. Wt: 249.314
InChI Key: OBTQKZSCIDELLN-UHFFFAOYSA-N
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Description

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is characterized by the presence of an amino group, a benzamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 4-aminobenzoyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTQKZSCIDELLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-09-2
Record name 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
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